molecular formula C14H15BrN2O B2987907 2-Bromo-N-(1-cyanocyclopentyl)-5-methylbenzamide CAS No. 1514026-53-9

2-Bromo-N-(1-cyanocyclopentyl)-5-methylbenzamide

Cat. No.: B2987907
CAS No.: 1514026-53-9
M. Wt: 307.191
InChI Key: PBZLKXKGRWYHDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-N-(1-cyanocyclopentyl)-5-methylbenzamide is a chemical compound characterized by its unique structure, which includes a bromine atom, a cyanocyclopentyl group, and a methylbenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to ensure consistency and quality. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(1-cyanocyclopentyl)-5-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.

    Reduction Reactions: The nitrile group can be reduced to an amine under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can facilitate the substitution of the bromine atom.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can reduce the nitrile group.

    Oxidation: Potassium permanganate in an acidic medium can oxidize the methyl group.

Major Products Formed

    Substitution: Formation of iodinated derivatives.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

2-Bromo-N-(1-cyanocyclopentyl)-5-methylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.

    Material Science: It is explored for its properties in the creation of new materials with specific functionalities.

    Biological Studies: It is used in studies to understand its interaction with biological molecules and pathways.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(1-cyanocyclopentyl)-5-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyanocyclopentyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(1-cyanocyclopentyl)-4-methylbenzamide
  • 4-Bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide
  • 2-Bromo-N-(1-cyanocyclopentyl)-5-iodobenzamide

Uniqueness

2-Bromo-N-(1-cyanocyclopentyl)-5-methylbenzamide is unique due to its specific substitution pattern on the benzamide ring, which can influence its chemical reactivity and biological activity. The presence of the bromine atom and the cyanocyclopentyl group also contributes to its distinct properties compared to similar compounds.

Properties

IUPAC Name

2-bromo-N-(1-cyanocyclopentyl)-5-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O/c1-10-4-5-12(15)11(8-10)13(18)17-14(9-16)6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZLKXKGRWYHDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)C(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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